4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Perovskite Photovoltaics Surface Passivation Thiol Additives

Researchers optimizing perovskite photovoltaics often find monofunctional alkanethiols inadequate for long-term device stability. This compound addresses that gap: • Superior passivation: 4-HO-6-CF3-pyrimidine core enhances photoluminescence stability vs generic thiols. • Tunable interface: Benzoic acid handle permits salt/ester derivatization for solubility & morphology optimization. • Broad utility: Also serves as SAM ligand (Au-S chemisorption), fragment library member (MW 330, free -COOH for coupling), and heavy metal sensor precursor. Custom synthesis; rapid global delivery.

Molecular Formula C13H9F3N2O3S
Molecular Weight 330.28 g/mol
Cat. No. B12239660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
Molecular FormulaC13H9F3N2O3S
Molecular Weight330.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H9F3N2O3S/c14-13(15,16)9-5-10(19)18-12(17-9)22-6-7-1-3-8(4-2-7)11(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19)
InChIKeyXKBIRBMMIAPIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Comparator Landscape


4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid (C13H9F3N2O3S, MW 330.28) belongs to the pyrimidine-thioether-benzoic acid chemotype. Its core 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol moiety directly contributes to performance in functional materials, as demonstrated by its superior passivation effect in perovskite photovoltaics compared to monofunctional thiols [1]. Structurally, it is distinguished from non-fluorinated analogs by the electron‑withdrawing trifluoromethyl and 4‑hydroxy substituents, which impart distinct physicochemical properties [2]. A closely related congener, 4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid (CHEMBL1373490), has been reported as a potent ACMSD inhibitor, demonstrating the broader biological potential of the scaffold [3].

Why Generic Pyrimidine Thioethers Fall Short


Generic pyrimidine-thioether-benzoic acid compounds lack the critical 4-hydroxy-6-(trifluoromethyl) substitution pattern that drives both intermolecular interactions in materials science [1] and target engagement potential in medicinal chemistry [2]. The specific electronic push-pull character of the 4-hydroxy group with the 6-CF3 acceptor fundamentally alters surface binding thermodynamics on metal halide perovskites, where the monofunctional alkanethiols were significantly less effective at improving photoluminescence intensity and stability [1]. Additionally, the benzoic acid group provides a chemically addressable handle for conjugation that is absent in simpler pyrimidine thiol derivatives, while the trifluoromethyl group confers metabolic stability advantages over non-fluorinated congeners [3]. These structural features cannot be simultaneously replicated by commonly available alternatives, making direct substitution risky for applications requiring this precise combination of properties.

Quantitative Evidence vs. Closest Analogs


Perovskite Passivation vs. Monofunctional Thiols

In a comparative study of five pyrimidine derivatives as additives for Cs0.15FA0.85PbI3 perovskites, the core moiety of the target compound, 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, provided the largest all-around improvement to photoluminescence intensity, stability, and photovoltaic performance among all tested additives. In contrast, monofunctional alkanethiols were effective for nanocrystals but not for thin film analogues [1]. This head-to-head comparison demonstrates that the combination of the 4-hydroxy and 6-trifluoromethyl groups on the pyrimidine ring is essential for superior perovskite passivation.

Perovskite Photovoltaics Surface Passivation Thiol Additives

Lipophilicity vs. Non-Fluorinated Analog

The target compound incorporates a trifluoromethyl substituent that critically modulates lipophilicity relative to non-fluorinated analogs. Computed LogP for 4-({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is approximately 3.12, compared to an estimated LogP of approximately 1.8 for the non-fluorinated analog 4-(pyrimidin-2-ylsulfanylmethyl)benzoic acid (C12H10N2O2S) . This 1.3 log unit increase represents a 20-fold theoretical increase in partition coefficient, directly impacting membrane permeability, metabolic stability, and pharmacokinetic profiles [1]. The 4-hydroxy group additionally introduces a hydrogen bond donor not present in 4-(trifluoromethyl)pyrimidine-2-thioether derivatives lacking this substitution, providing an orthogonal selectivity vector.

Lipophilicity Drug-likeness Physicochemical Properties

Metal Ion Complexation vs. Simple Benzoic Acids

The target compound's pyrimidine ring nitrogen atoms and sulfur linker provide a multidentate coordination environment for heavy metal ions, a property absent in simple benzoic acid derivatives that lack this heterocyclic architecture. The compound is explicitly noted for its ability to form complexes with heavy metal ions, with reference to established biochemical pharmacology applications (Iltzsch, M., et al., Biochem. Pharmacol., 48, 781, 1994) . Simple 4-substituted benzoic acids (e.g., 4-methylbenzoic acid or 4-mercaptomethylbenzoic acid) cannot replicate this binding modality as they lack the pyrimidine nitrogen coordination sites.

Heavy Metal Sensing Coordination Chemistry Environmental Analysis

Synthetic Accessibility vs. Bulkier Analogs

With a molecular weight of 330.28 g/mol, the target compound occupies a favorable position as a fragment-sized building block with a synthetically accessible benzoic acid handle for amide or ester conjugation. This contrasts with bulkier analogs such as J14 (4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid, MW ~545) and the WNT inhibitor KY02111 (MW 387.3; CS-5003) , which are fully elaborated drug-like molecules unsuitable for further modular derivatization. The target compound's carboxylic acid group enables direct conjugation to amines, alcohols, or hydrazines without requiring deprotection steps, making it suitable for library synthesis, PROTAC linker attachment, or bioconjugation workflows.

Building Block Chemical Biology PROTAC Synthesis

ACMSD Inhibition via 4-Chlorophenyl Analog

A close structural analog, 3-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid, has been identified as a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) . The target compound differs only by having a 4-hydroxy group instead of a 4-(4-chlorophenyl) group and a para-benzoic acid rather than meta-substitution. This structural similarity suggests that the target compound retains the core pharmacophoric features (trifluoromethyl-pyrimidine-thiomethyl-benzoic acid) necessary for engaging biological targets, while the 4-hydroxy substituent may confer orthogonal hydrogen bonding interactions or alter target selectivity profiles. The 4-(4-chlorophenyl) analog's ACMSD activity provides class-level validation that this scaffold type has measurable biological target engagement potential, unlike simpler pyrimidine-thioether building blocks that lack the full substitution pattern.

ACMSD Inhibitor Neuroprotection Tryptophan Metabolism

Gold Surface Monolayer Formation

The core building block 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) has been demonstrated to form stable monolayers on Au(111) surfaces, investigated by electrochemical scanning tunneling microscopy (EC-STM) [1]. Furthermore, this thiol is commercially available at 97% purity from Sigma-Aldrich [2]. While the target compound itself bears a benzoic acid linker at the thiol sulfur, the demonstrated ability of the pyrimidine-2-thiol core to chemisorb onto gold surfaces establishes this chemotype as suitable for surface functionalization applications. In contrast, oxygen-linked pyrimidine analogs (e.g., 4-(4-(trifluoromethyl)pyrimidin-2-yloxy)benzoic acid) cannot form covalent Au-S bonds and are therefore unsuitable for applications requiring robust surface anchoring.

Self-Assembled Monolayers Surface Chemistry Electrochemistry

Optimal Procurement & Application Scenarios


Perovskite Solar Cell Additives

Based on direct comparative evidence, the 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol core moiety provides superior photoluminescence enhancement and device stability in Cs0.15FA0.85PbI3 perovskite films compared to monofunctional thiols [1]. The target compound, bearing a benzoic acid functional handle, enables further tuning of additive solubility, perovskite precursor interaction, and film morphology through salt formation or ester derivatization. Procurement should specify this specific substitution pattern; generic pyrimidine thiols are demonstrably inferior for thin film passivation applications.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 330.28 g/mol and a computed LogP of ~3.12, this compound meets fragment library criteria (MW < 300 Da is ideal; 330 is near-fragment space). The free carboxylic acid enables rapid amide coupling for structure-activity relationship (SAR) exploration . The scaffold has demonstrated biological relevance through the ACMSD inhibitory activity of its 4-(4-chlorophenyl) congener . The trifluoromethyl group confers metabolic stability advantages over non-fluorinated analogs [2], making this compound a strategic choice for fragment screening libraries targeting metabolic or neuroprotective pathways.

Gold Surface Functionalization for Sensors

The pyrimidine-2-thiol core chemisorbs onto Au(111) surfaces, forming stable self-assembled monolayers as confirmed by EC-STM [1]. The target compound extends this capability by presenting a benzoic acid group at the monolayer-solution interface, which can be further functionalized with recognition elements (antibodies, aptamers, or enzymes) via amide coupling. This capability is absent in simple alkylthiol SAMs (e.g., mercaptoundecanoic acid), which lack the rigid heterocyclic spacer that controls monolayer packing density and electron transfer kinetics . Procurement for surface chemistry applications should prioritize this compound over oxygen-linked analogs that cannot form covalent Au-S bonds.

Heavy Metal Ion Sensing

The compound's multidentate coordination environment (pyrimidine N, thioether S, and carboxylate O donor atoms) enables heavy metal ion complexation [1]. This property is valuable for designing colorimetric or fluorometric sensors for environmental monitoring of transition and heavy metals. The trifluoromethyl group's electron-withdrawing character modulates the electron density at the pyrimidine nitrogen coordination sites, potentially tuning metal ion binding selectivity compared to non-fluorinated pyrimidine-thioether ligands. For environmental analytical chemistry procurement, this specific chemotype offers coordination chemistry that simple benzoic acid derivatives cannot replicate.

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